2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanoic acid
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Overview
Description
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-chloro-1H-pyrazole with a suitable amino acid precursor. One common method includes the use of 4-chloro-1H-pyrazole and 2-amino-4-bromobutanoic acid under basic conditions to facilitate the substitution reaction. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
Substituted Pyrazoles: Formed by nucleophilic substitution.
Nitro Derivatives: Formed by oxidation of the amino group.
Schiff Bases: Formed by condensation with aldehydes or ketones.
Scientific Research Applications
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1H-pyrazole-3-carboxylic acid
- 2-(4-Chloro-1H-pyrazol-1-yl)acetic acid
- 4-Chloro-3-methyl-1H-pyrazole
Uniqueness
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanoic acid is unique due to the presence of both an amino group and a chlorine-substituted pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H10ClN3O2 |
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Molecular Weight |
203.62 g/mol |
IUPAC Name |
2-amino-4-(4-chloropyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H10ClN3O2/c8-5-3-10-11(4-5)2-1-6(9)7(12)13/h3-4,6H,1-2,9H2,(H,12,13) |
InChI Key |
NNSXVGJYWUNLBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCC(C(=O)O)N)Cl |
Origin of Product |
United States |
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